Isoform Selectivity: ML2-SA1 vs. Pan-Agonist ML-SA1
ML2-SA1 exhibits absolute selectivity for TRPML2 over the related isoforms TRPML1 and TRPML3. In a direct head-to-head comparison within the same study, application of 10 μM ML2-SA1 elicited robust currents in cells expressing mTRPML2 but produced no detectable current in cells expressing mTRPML1 or mTRPML3. In stark contrast, the pan-agonist ML-SA1 at an identical concentration (10 μM) activated all three isoforms, confirming its non-selective nature [1]. This differentiation is critical for experimental designs where isoform-specific readouts are necessary.
| Evidence Dimension | Activation of mTRPML1, mTRPML2, and mTRPML3 at 10 μM agonist concentration |
|---|---|
| Target Compound Data | mTRPML2: Strong activation. mTRPML1 & mTRPML3: No significant activation detected. |
| Comparator Or Baseline | ML-SA1: Robustly activates mTRPML1, mTRPML2, and mTRPML3 at 10 μM. |
| Quantified Difference | Qualitative to absolute difference: Activation vs. no detectable activation for TRPML1/3. Quantitative current amplitudes are presented in Figure 2 of the source. |
| Conditions | Fura-2 calcium imaging in HEK293 cells transiently expressing mouse TRPML isoforms. Endolysosomal patch-clamp electrophysiology for confirmation. |
Why This Matters
Absolute selectivity over the primary off-targets (TRPML1/3) is the paramount specification for researchers studying TRPML2-specific function, completely eliminating the confounding signals inherent to pan-agonists.
- [1] Plesch E, Chen CC, Butz E, et al. (2018). Selective agonist of TRPML2 reveals direct role in chemokine release from innate immune cells. eLife, 7: e39720. Figure 2B. View Source
